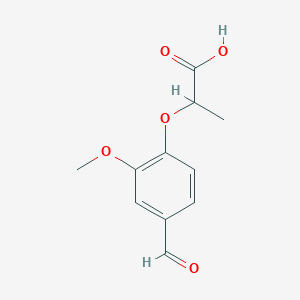

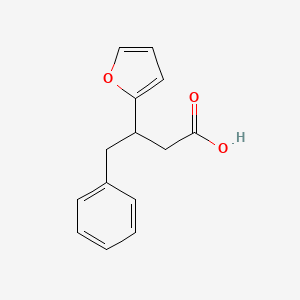

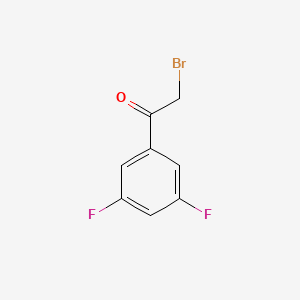

![molecular formula C12H10FNS B1272913 4-[(4-氟苯基)硫代]苯胺 CAS No. 24900-69-4](/img/structure/B1272913.png)

4-[(4-氟苯基)硫代]苯胺

描述

4-[(4-Fluorophenyl)sulfanyl]aniline is a chemical compound that is part of the aniline family, characterized by the presence of a sulfanyl group attached to a fluorinated phenyl ring. This structure is related to other aniline derivatives that have been studied for various applications, including the synthesis of polymers and the development of fluorescent materials.

Synthesis Analysis

The synthesis of related aniline compounds often involves processes such as polymerization and sulfonation. For instance, the polymerization of an aniline heterodimer, 4-aminodiphenylamine-2-sulfonic acid, in aqueous ammonium persulfate solution yields a form of sulfonated polyaniline, which is soluble in aqueous base and polar solvents . Similarly, the sulfonation of aniline using an ohmic heating reactor has been employed to produce sulfanilic acid, a compound with significant economic interest . These methods suggest potential pathways for synthesizing 4-[(4-Fluorophenyl)sulfanyl]aniline by incorporating sulfanyl and fluorine groups into the aniline structure.

Molecular Structure Analysis

The molecular structure of aniline derivatives can be complex, with the potential for intramolecular hydrogen bonding and extended π-conjugated systems. For example, a series of 2,6-bis(arylsulfonyl)anilines exhibit high fluorescence emissions in the solid state due to well-defined intramolecular hydrogen bonds . The crystal structures of proton-transfer compounds of 5-sulfosalicylic acid with 4-X-substituted anilines, including 4-fluoroaniline, reveal three-dimensional hydrogen-bonded polymeric structures . These findings provide insights into the molecular structure of 4-[(4-Fluorophenyl)sulfanyl]aniline, which may also form hydrogen bonds and exhibit interesting solid-state properties.

Chemical Reactions Analysis

The chemical reactivity of aniline derivatives is influenced by substituents on the phenyl ring. In the case of fluoro-substituted anilines, electrochemical polymerization has been observed, involving radical-cation intermediates . The copolymerization of aniline with diphenylamine-4-sulphonic acid also involves the formation of intermediates, as evidenced by spectroelectrochemical studies . These reactions are relevant to understanding the chemical behavior of 4-[(4-Fluorophenyl)sulfanyl]aniline, which may undergo similar electrochemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives, such as solubility, conductivity, and fluorescence, are key to their applications. Sulfonated polyaniline, for example, is soluble in aqueous base and polar solvents and exhibits conductivity indicative of disorder in the sample . The electrochemical behavior of fluoro-substituted anilines in acidic and organic media has been studied, and the resulting polymers are found to be in the emeraldine base form, with conductivity imparted through iodine doping . These properties suggest that 4-[(4-Fluorophenyl)sulfanyl]aniline may also display unique solubility, conductivity, and potentially fluorescence characteristics, depending on its molecular structure and the presence of substituents.

科学研究应用

电聚合和红外发射率

4-[(4-氟苯基)硫代]苯胺已被用于合成新型二元共聚物薄膜,在电发射器件 (EED) 中具有重要应用。这些共聚物,如苯胺/邻氟苯胺 (PFANI),表现出高红外 (IR) 发射率调制能力。特别是 PFANI 薄膜在红外热控制和动态可见光和红外伪装中的应用方面显示出巨大的潜力 (Wang 等人,2020 年)。

氧化氟化

在化学合成领域,已经探索了 N-芳基磺酰胺的氧化亲核氟化,突出了 4-[(4-氟苯基)硫代]苯胺衍生物的作用。这种方法已被用于放射氟化,为含氟药物和生物活性分子的合成提供了潜在的进步 (Buckingham 等人,2015 年)。

抗菌活性

对类依帕瑞佐利分子的研究(其中 4-[(4-氟苯基)硫代]苯胺衍生物起着至关重要的作用)显示出有希望的抗分枝杆菌 smegmatis 活性。这表明在开发新型抗菌剂中具有潜在应用 (Yolal 等人,2012 年)。

缓蚀

化合物 (NE)-N-(噻吩-3-基亚甲基)-4-({4-[(E)-(噻吩-2-基亚甲基)氨基]苯基}m-乙基)苯胺,4-[(4-氟苯基)硫代]苯胺的衍生物,已显示出作为酸性环境中低碳钢的缓蚀剂的效率。这突出了其在材料科学和工程应用中的潜力 (Daoud 等人,2014 年)。

磺化和共聚合研究

涉及苯胺及其衍生物(包括 4-[(4-氟苯基)硫代]苯胺)的磺化和共聚合研究已导致开发出具有独特电化学性质的材料。这些研究有助于聚合物化学和材料科学的进步 (Wen 等人,2001 年)。

安全和危害

The safety information available indicates that 4-[(4-Fluorophenyl)sulfanyl]aniline may be harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

属性

IUPAC Name |

4-(4-fluorophenyl)sulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNS/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYUNEQJZJOMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379191 | |

| Record name | 4-[(4-Fluorophenyl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Fluorophenyl)sulfanyl]aniline | |

CAS RN |

24900-69-4 | |

| Record name | 4-[(4-Fluorophenyl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

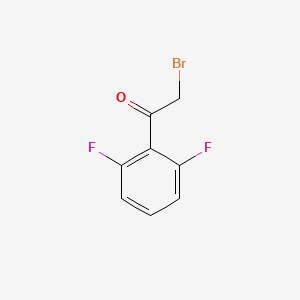

![3-[(2-Aminophenyl)sulfanyl]propanenitrile](/img/structure/B1272835.png)

![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/structure/B1272836.png)

![4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272849.png)